Maleic hydrazide, potassium salt

Description

Historical Context and Evolution of its Scientific Applications

The journey of maleic hydrazide in agricultural science began in the mid-20th century. It was first identified in the 1940s and was introduced commercially as a plant growth regulator and herbicide in the 1950s. nih.govnih.gov Initially, research focused on its broad effects on plant growth, noting its ability to inhibit cell division without causing immediate cell death. wikipedia.orguchicago.edu This unique characteristic led to its early application in preventing the sprouting of stored crops like potatoes and onions, a use that continues to be a primary application today. nih.govwikipedia.org

Over the decades, the scientific applications of maleic hydrazide have evolved. Its use for controlling sucker growth on tobacco plants became a major application, significantly impacting agricultural practices for this crop. nih.govcoresta.org Research also explored its utility in managing the growth of grasses and trees along rights-of-way and in non-crop areas. nih.govmndot.gov The banning of other sprout suppressants, such as chlorpropham, in some regions has led to a renewed interest in optimizing the use of maleic hydrazide in crops like potatoes. wikipedia.org

Fundamental Paradigm as a Plant Growth Regulator and Herbicide

Maleic hydrazide functions primarily by inhibiting cell division in the meristematic tissues of plants, the regions of active growth. nih.govagriplantgrowth.com It is absorbed through the foliage and roots and then translocated throughout the plant to these growing points. coresta.org The compound interferes with the synthesis of nucleic acids and proteins, which are essential for cell division. nih.govmedchemexpress.com This mode of action leads to a cessation of growth in terminal buds, axillary buds, and the sprouting of tubers and bulbs. agriplantgrowth.com

As a plant growth regulator , it is used to:

Inhibit sprouting in stored crops such as potatoes, onions, garlic, and carrots. wikipedia.orgfera.co.uk

Control sucker growth in tobacco, which allows for the redirection of the plant's energy to the leaves, thereby increasing yield and quality. nih.govcoresta.org

Manage the growth of turf and ornamental plants. nih.gov

As a herbicide , its action is selective, and it is used to control the growth of certain weeds and grasses. nih.gov Its ability to temporarily inhibit growth makes it useful in scenarios where complete eradication of vegetation is not desired. agriplantgrowth.com

The following table summarizes the effects of Maleic Hydrazide on the growth of Chrysanthemum flowers, illustrating its function as a plant growth regulator.

| Treatment | Plant Height (cm) | Number of Leaves per Plant | Fresh Flower Weight (g) |

| Control | 47.06 | 57.89 | - |

| 500 ppm Maleic Hydrazide | 42.16 | - | - |

| 1500 ppm Maleic Hydrazide | 34.26 | 44.99 | 47.85 |

| 200 mg Potassium | 45.83 | 64.40 | 44.29 |

Data sourced from a study on Chrysanthemum (Dendranthema grandiflorum). researcherslinks.comresearcherslinks.comcabidigitallibrary.org

This table demonstrates how different concentrations of maleic hydrazide can influence plant characteristics.

Significance of the Potassium Salt Formulation in Contemporary Research

While maleic hydrazide itself is effective, its formulation as a potassium salt (potassium 1,2-dihydro-3,6-pyridazinedione) holds significant advantages in agricultural applications and research. bcpcpesticidecompendium.org The primary reason for this is the marked difference in water solubility between the free acid and its potassium salt. coresta.org

The potassium salt of maleic hydrazide exhibits significantly higher water solubility compared to the parent compound. nih.govcoresta.org This enhanced solubility allows for more efficient absorption by the plant's leaves and facilitates its translocation to the sites of action. coresta.org This increased bioavailability means that the desired physiological effects can be achieved more reliably.

The following table highlights the difference in solubility between Maleic Hydrazide and its potassium salt.

| Compound | Water Solubility at 25 °C |

| Maleic Hydrazide | 6,000 mg/L |

| Maleic Hydrazide, Potassium Salt | 340,000 mg/L |

Data sourced from PubChem. nih.gov

This dramatic increase in solubility underscores the practical advantage of the potassium salt formulation in ensuring the effective delivery of the active ingredient to the target plant tissues. Contemporary research continues to leverage the properties of the potassium salt to refine application techniques and explore new uses for this established plant growth regulator. fao.org

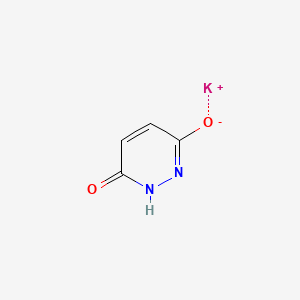

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

51542-52-0 |

|---|---|

Molecular Formula |

C4H3KN2O2 |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

potassium;1H-pyridazin-2-ide-3,6-dione |

InChI |

InChI=1S/C4H4N2O2.K/c7-3-1-2-4(8)6-5-3;/h1-2H,(H2,5,6,7,8);/q;+1/p-1 |

InChI Key |

XVTMKRCXKIHJQK-UHFFFAOYSA-M |

SMILES |

C1=CC(=NNC1=O)[O-].[K+] |

Canonical SMILES |

C1=CC(=O)[N-]NC1=O.[K+] |

Other CAS No. |

51542-52-0 |

Origin of Product |

United States |

Investigations into the Mechanistic Biology of Maleic Hydrazide, Potassium Salt in Plants

Elucidation of Cellular and Molecular Mechanisms

Maleic hydrazide, and its potassium salt, function as a systemic plant growth regulator. frontiersin.orgnih.gov The primary mode of action is the inhibition of cell division, particularly in the meristematic tissues of plants. frontiersin.orgcoresta.orgepa.govnih.gov This inhibitory effect is the basis for its use in agriculture to control sucker growth in tobacco and prevent sprouting in stored crops like potatoes and onions. coresta.orgepa.gov While the precise molecular mechanisms have been the subject of ongoing research, several key pathways have been identified.

Disruption of Meristematic Cell Division Cycles

Maleic hydrazide, potassium salt, is absorbed by the plant and translocated to areas of active cell division, such as apical meristems and axillary buds. frontiersin.orgcoresta.orgfao.org Its primary effect at the cellular level is the disruption of the mitotic cycle. frontiersin.orgnih.gov Studies have shown that maleic hydrazide can induce a range of mitotic abnormalities. biorxiv.orgbiorxiv.orgresearchgate.net

Research on Allium cepa (onion) and Trigonella foenum-graecum (fenugreek) root tip cells revealed that increasing concentrations of maleic hydrazide led to a decrease in the mitotic index, indicating an inhibition of cell division. biorxiv.orgresearchgate.net The degree of this inhibition was found to be dependent on both the concentration of the chemical and the duration of exposure. biorxiv.org

Specific mitotic aberrations observed in response to maleic hydrazide treatment include:

C-mitosis: An arrest of mitosis at the metaphase stage due to interference with spindle fiber formation. biorxiv.orgresearchgate.net

Chromosomal Stickiness: Leading to the formation of chromosomal bridges during anaphase and telophase. biorxiv.orgresearchgate.net

Lagging Chromosomes and Multipolar Anaphases: Further indicating disruption of the mitotic spindle. biorxiv.orgresearchgate.net

Irregular Prophases and Vacuolated Nuclei: Suggesting broader cytotoxic effects on the cell. biorxiv.orgresearchgate.net

These disruptions collectively halt the normal process of cell division in meristematic tissues, thereby inhibiting plant growth. coresta.orgepa.gov

Proposed Role as a Uracil (B121893) Antimetabolite

A significant hypothesis regarding the molecular mechanism of maleic hydrazide is its function as a uracil antimetabolite. fao.orgnih.gov Uracil is a key component of ribonucleic acid (RNA), which is essential for protein synthesis and numerous other cellular functions. As an antimetabolite, maleic hydrazide is thought to interfere with the normal metabolic processes involving uracil.

Research has demonstrated that maleic hydrazide can inhibit the uptake of labeled uracil into the sieve elements of willow bark strips. nih.gov This inhibition showed characteristics of competitive inhibition, suggesting that maleic hydrazide may compete with uracil for binding sites on enzymes or transport proteins involved in nucleic acid synthesis. nih.gov By disrupting uracil metabolism, maleic hydrazide effectively hinders the synthesis of RNA, which is a critical prerequisite for cell division and growth.

Modulatory Effects on Endogenous Plant Hormone Pathways (e.g., Auxin, Gibberellin)

Beyond its direct effects on cell division and nucleic acid metabolism, maleic hydrazide is also known to interact with and modulate the pathways of endogenous plant hormones, particularly auxins and gibberellins. nih.govresearchgate.netresearchgate.net

Some studies have suggested that maleic hydrazide acts as an anti-auxin and anti-gibberellin. nih.gov It has been reported to inhibit plant vegetative growth in a manner similar to an auxin inhibitor. researchgate.net The interaction with gibberellic acid (GA) is particularly noteworthy. In dwarf pea varieties, maleic hydrazide was found to inhibit the stem extension that is typically promoted by GA. researchgate.net This suggests that maleic hydrazide interferes with the plant's response to its natural growth-promoting hormones. researchgate.net

Dynamics of Uptake and Translocation within Plant Systems

The efficacy of this compound, as a systemic plant growth regulator is contingent upon its ability to be absorbed by the plant and transported to its sites of action. frontiersin.orgcoresta.org

Foliar and Root Absorption Kinetics

Maleic hydrazide can be absorbed by both the leaves and roots of plants. frontiersin.orgherts.ac.ukherts.ac.uk Foliar application is a common method, and for it to be effective, the compound must remain in solution on the leaf surface long enough to be absorbed. ahdb.org.uk Factors such as humidity can influence the rate of absorption by extending the drying time of the spray solution on the leaves. ahdb.org.uk

Once applied to the foliage, maleic hydrazide penetrates the cuticle and enters the plant's vascular system. fao.org Studies on tobacco plants using radiolabeled maleic hydrazide have shown rapid absorption and translocation following foliar application. researchgate.net Similarly, experiments have demonstrated that maleic hydrazide can be absorbed through the root system. frontiersin.org

Systemic Distribution Patterns via Vascular Tissues

After absorption, maleic hydrazide is translocated throughout the plant via both the xylem and phloem. frontiersin.orgnih.gov This systemic movement allows the compound to reach the meristematic tissues where it exerts its inhibitory effects on cell division. frontiersin.orgcoresta.org

The pattern of translocation generally follows a "source-to-sink" model, moving from the point of application (the source, e.g., leaves) to areas of active growth and metabolism (the sinks, e.g., roots, tubers, and apical buds). fao.orgresearchgate.net In tobacco plants, foliar-applied maleic hydrazide was observed to move rapidly to actively growing tissues. nih.govresearchgate.net A significant portion of the absorbed compound was translocated to the roots. researchgate.net

In potatoes, studies have shown that after foliar application, a substantial amount of radiolabeled maleic hydrazide is translocated to the tubers. fao.org One study found that eight weeks after treatment, 61% of the radioactivity was located in the tubers. fao.org This systemic distribution is crucial for its function as a sprout inhibitor in storage. ahdb.org.uk

Differential Accumulation in Developing Plant Organs

This compound, exhibits systemic properties within plants, meaning it is absorbed and transported throughout the organism. herts.ac.ukherts.ac.uk Following application, typically to the foliage, the compound penetrates the cuticle and enters the plant's vascular systems. fao.orgcoresta.org It is described as being freely translocated, with mobility in both the xylem and phloem. researcherslinks.com This allows for widespread distribution from the point of absorption.

Research indicates that maleic hydrazide does not accumulate uniformly. Instead, it is actively transported and tends to concentrate in tissues characterized by high rates of cell division (meristematic tissues). fao.orgcoresta.org These include apical buds, axillary buds (suckers), root tips, and the developing primordial cells within leaf axils. herts.ac.ukfao.orgcoresta.org For example, in tobacco, when the compound is applied to the upper leaves, it moves into the plant and is transported to the axillary buds, where it exerts its inhibitory effect on sucker growth. coresta.org This targeted accumulation in regions of active growth is central to its function as a plant growth regulator.

Morpho-physiological and Biochemical Responses of Treated Plants

The primary mode of action of maleic hydrazide is the inhibition of cell division, while generally not affecting the enlargement of existing cells. fao.orgwikipedia.orgresearchgate.net This selective action leads to significant alterations in plant architecture and vegetative development. By suppressing the growth of new tissues, particularly axillary buds, it redirects the plant's energy and resources.

In broadleaf tobacco, the application of maleic hydrazide after topping (removal of the terminal flower) effectively controls the growth of suckers. coresta.org This prevents the suckers from competing with the main leaves for resources, which can result in an increase in the weight and size of the harvestable leaves. coresta.org Similarly, it is used to inhibit sprouting in stored crops like potatoes and onions and to manage the growth of certain grasses. researcherslinks.comwikipedia.orgnih.gov

Table 1: Effect of Maleic Hydrazide on Chrysanthemum Vegetative Growth

| Treatment Group | Mean Plant Height (cm) | Mean Number of Leaves per Plant |

| Control (0 ppm) | 47.06 | 57.89 |

| 500 ppm MH | 42.16 | - |

| 1500 ppm MH | 34.26 | 44.99 |

| Data sourced from a study on Dendranthema grandiflorum. researcherslinks.com |

This compound, has been observed to influence the photosynthetic pigment content in treated plants. Some studies report that it can enhance the production of chlorophyll (B73375), leading to an intensified green color in the leaves. herts.ac.ukherts.ac.ukresearcherslinks.com This effect may contribute to the delayed senescence observed in some species.

The potassium component of the salt may also play a role. Potassium is an essential macronutrient involved in numerous physiological processes, including photosynthesis. researchgate.netmdpi.com A deficiency in potassium can lead to a reduction in chlorophyll content and impair the plant's photosynthetic capacity. researchgate.net Therefore, the application of the potassium salt of maleic hydrazide could potentially support chlorophyll synthesis and function, although the primary effect on growth is inhibitory.

This compound, is widely recognized for its ability to influence plant senescence and induce or prolong dormancy. nih.govdntb.gov.ua This is the basis for its commercial use in preventing sprouting in stored onions and potatoes. fao.orgwikipedia.org By inhibiting cell division in the dormant buds of these tubers and bulbs, it effectively extends their storage life. researchgate.net

Research on onion storage demonstrated that treatment with maleic hydrazide significantly reduced the percentage of sprouted bulbs over time. researchgate.net After a period outside of controlled storage, the total percentage of sprouted bulbs in the untreated control group was 62-68%, whereas in the treated group, it was only 10-16%. researchgate.net Furthermore, a much higher percentage of treated bulbs showed no internal sprout development compared to the control. researchgate.net

Table 2: Effect of Maleic Hydrazide (MH) on Onion Sprouting After Storage

| Treatment | Total Percentage of Sprouted Bulbs | Percentage of Bulbs with No Internal Sprouts |

| Control | 62-68% | 10.5-18.8% |

| MH Treated | 10-16% | 53.3-54.8% |

| Data sourced from a study on onion sprouting during and after storage. researchgate.net |

In addition to inducing dormancy in storage organs, maleic hydrazide can also delay the senescence of vegetative tissues. coresta.org Studies on the aquatic plant Spirodela polyrrhiza have shown that treatment can delay the senescence of the mother frond. dntb.gov.ua In tobacco, its application is associated with delayed aging, allowing for greater accumulation of biomass in the leaves. coresta.org

Advanced Research in Plant Growth Regulation Applications of Maleic Hydrazide, Potassium Salt

Sprout Inhibition and Storage Physiology of Horticultural Crops

One of the most well-documented applications of maleic hydrazide's potassium salt is the inhibition of sprouting in stored horticultural crops. By arresting cell division, it effectively extends the dormancy period and maintains the quality of produce during storage. windows.netnih.gov

Efficacy Assessments in Solanum tuberosum (Potato)

Maleic hydrazide, potassium salt, is widely used as a foliar spray on potato crops before harvest to prevent sprouting in storage. windows.netpotatonewstoday.com Research indicates that its application can delay the onset of sprouting for up to eight months, which consequently reduces weight loss associated with sprout growth. researchgate.net The efficacy of the treatment is dependent on the timing of the application; it is most effective when applied when the developing tubers have reached a certain size (e.g., 40-70 mm) and the plant is still actively growing, allowing for translocation of the compound to the tubers. researchgate.netfwi.co.uk

Studies have demonstrated that maleic hydrazide treatments are highly effective in controlling sprout growth. For instance, one study reported an 86.94% efficacy for sprout weight reduction and 79.38% for sprout length reduction compared to untreated controls. researchgate.net While some studies have noted a potential for yield reduction if applied too early, others have found no negative impact on tuber yield and, in some cultivars like Kennebec, Russet Burbank, and Shepody, have even observed an increase. researchgate.netresearchgate.netresearchgate.net The compound has also been shown to reduce secondary growth, chain tuberization, and internal sprouting. fwi.co.uk

**Table 1: Efficacy of Maleic Hydrazide on Sprout Control in *Solanum tuberosum***

| Cultivar | Application Timing | Sprout Inhibition Efficacy | Key Findings | Source |

|---|---|---|---|---|

| Various | 3-5 weeks before haulm destruction | High | Delays dormancy break, reduces need for in-store treatments. | fwi.co.uk |

| Kennebec, Russet Burbank, Shepody | Growth stage IV (tubers 40-70 mm) | Delayed initial sprouting up to 8 months. | Increased tuber yield in some cases; reduced weight loss from sprouting. | researchgate.net |

| Russet Burbank | July application | Effective sprout inhibition. | Reduced malformed tubers by 40%. | windows.net |

| Innovator | Not specified | Positive effect on internal germination. | Showed a clear positive effect on this parameter. | nih.govresearchgate.net |

Applications in Allium cepa (Onion) and Other Geophytes

The application of maleic hydrazide extends to other geophytes, most notably onions (Allium cepa), to control storage sprouting. nih.govepa.gov Similar to its function in potatoes, a pre-harvest foliar spray allows the active ingredient to be translocated to the bulbs. fao.org This systemic action inhibits cell division within the bulb, preventing sprout development during post-harvest storage. ky.gov

Research has shown that maleic hydrazide treatments can significantly reduce germination percentages and inhibit root growth in onions. biorxiv.orgresearchgate.netbiorxiv.org Studies investigating the cytological effects have observed a decrease in the mitotic index in the root tips of treated onions, confirming the compound's mode of action as an antimitotic agent. biorxiv.orgresearchgate.netbiorxiv.org This inhibition of cell division is crucial for maintaining the quality and extending the shelf-life of onions and other bulb crops during storage. nih.gov

Control of Undesired Plant Growth and Proliferation

Beyond its role in post-harvest physiology, this compound, is utilized to control unwanted plant growth in the field, leveraging its systemic ability to inhibit cell division in meristematic tissues. windows.netky.gov

Axillary Bud Inhibition in Nicotiana tabacum (Tobacco)

In tobacco production, the growth of axillary buds, or "suckers," after the removal of the apical bud (topping) can divert resources from the leaves, impacting yield and quality. Maleic hydrazide is widely used as a systemic suckercide in tobacco. epa.govky.gov When applied to the leaves, it is translocated throughout the plant and accumulates in the leaf axils, where it inhibits the cell division necessary for sucker growth. ky.gov

Research using transcriptomic analysis has revealed that maleic hydrazide suppresses both apical and axillary bud development by altering the expression of genes associated with meristem development, cell division, and DNA replication. ky.gov This targeted inhibition prevents the growth of new suckers without harming the mature leaves, making it an effective tool for improving tobacco quality and yield. ky.gov Studies have also explored alternative application methods, though root absorption appears to be limited. researchgate.net

Suppression of Volunteer Crop Emergence (e.g., Potato)

Volunteer plants, which are plants that grow from tubers left in the field after harvest, can be a significant problem in crop rotation systems. windows.net They act as weeds, competing for resources, and can carry over diseases and pests to subsequent crops. fwi.co.uk Maleic hydrazide applied to the potato crop before harvest serves a dual purpose by not only inhibiting sprouting in stored tubers but also by effectively suppressing the emergence of volunteer potatoes in the following season. windows.netwindows.netwindows.net

Field trials have demonstrated the efficacy of maleic hydrazide in controlling volunteer potatoes. For instance, trials in Cambridgeshire showed good control, with 62%, 75%, and 85% control in subsequent crops of Brassica, sugarbeet, and wheat, respectively. documentsdelivered.com The effectiveness is linked to the residue of maleic hydrazide in the tubers left in the field, which inhibits their ability to sprout and emerge. researchgate.net The level of control can be influenced by the cultivar and the size of the tuber. researchgate.net This application is a valuable component of an integrated strategy for managing volunteer plants. fwi.co.ukwindows.net

Retardation of Monocotyledonous and Dicotyledonous Plant Growth (e.g., Turf, Shrubs)

Maleic hydrazide, and specifically its potassium salt, is a systemic plant growth regulator known for its inhibitory effects on cell division. regulations.govfao.org This characteristic makes it a subject of research for managing the growth of various plants, including both monocotyledonous and dicotyledonous species. uchicago.edu It is absorbed by the plant's leaves and roots and then translocated to areas of active cell division, where it exerts its growth-retarding effects. uchicago.eduherts.ac.uk

Research indicates that maleic hydrazide has remarkably similar effects on both monocots and dicots. uchicago.edu It can inhibit growth at various stages, from seedlings to mature plants, without causing lethality. uchicago.edu The compound is used as a growth retardant for grasses in commercial turf situations, such as along highways and on airport property, to reduce mowing frequency. regulations.govfao.org Perennial grasses whose growth is controlled by maleic hydrazide include bluegrasses, fescues, bromegrass, orchard grass, quackgrass, and various ryegrasses. regulations.gov On golf course fairways, it can be used to manage annual bluegrass (Poa annua) and inhibit the growth of Bermudagrass, which allows other desired grasses to establish a better stand. regulations.gov

In addition to turfgrass, maleic hydrazide is utilized to inhibit the growth of ornamental trees and shrubs. fao.org This application is particularly useful in areas under utility lines to maintain clearance. fao.org Research has also explored its use on ornamental plants like Hahn and Algerian Ivy to control their growth. regulations.gov

The typical response of treated plants includes a loss of apical dominance, expansion of existing leaves, and a darker green coloration. uchicago.edu At lower concentrations, axillary buds may begin to grow, though the resulting leaves can be malformed. uchicago.edu Higher concentrations tend to result in a slower development of vegetative buds. uchicago.edu While it affects both top and root growth, studies have shown that roots may be less affected than the upper parts of the plant in some species. uchicago.edu

Interactive Table: Effects of Maleic Hydrazide on Plant Growth

| Plant Type | Application Area | Observed Effects |

| Monocots (e.g., Turfgrasses) | Highways, Airports, Golf Courses | Reduced mowing frequency, seed head formation prevention, inhibition of specific grass types (e.g., Bermudagrass). regulations.govgreenbook.net |

| Dicots (e.g., Shrubs, Ivy) | Under Utility Lines, Ornamentals | Inhibition of new growth, maintaining desired size and shape. regulations.govfao.org |

| General | Various Plant Species | Loss of apical dominance, darker green foliage, potential for malformed new leaves. uchicago.edu |

Research on Crop Yield and Commercial Value

The application of this compound, extends to agricultural crops, where research has focused on its influence on yield and qualities that affect commercial value, particularly in potatoes.

Analysis of Yield Components and Tuberization in Potatoes

Research on the effects of maleic hydrazide on potato yield has produced varied results. Some studies have reported no negative impact on tuber yield. researchgate.net In fact, certain field trials have shown an increase in tuber yield in cultivars such as Kennebec, Russet Burbank, and Shepody following treatment. researchgate.net Conversely, other studies found no significant impact on total yield. wsu.edu

The timing of application appears to be a critical factor. For instance, in one study with the Russet Burbank variety, applications in early to mid-July led to an increase in the yield of U.S. #1 tubers and a reduction in the yield of malformed tubers by over 40%. researchgate.netwindows.net However, applying it too early, when a significant portion of tubers are still small, can negatively affect yield in some cultivars. nih.gov

Maleic hydrazide is also recognized for its ability to reduce the number of "volunteer" potatoes in subsequent crops. regulations.gov By inhibiting sprouting, it helps manage the carry-over of potato plants from one season to the next. windows.net Furthermore, it has been shown to reduce secondary growth and chain tuberization, which are undesirable growth patterns that can occur when a crop recovers from a period of stress. fwi.co.uk

Interactive Table: Reported Effects of Maleic Hydrazide on Potato Yield Components

| Cultivar | Reported Effect on Yield | Key Findings |

| Kennebec | Increased Yield | Field trials showed positive yield response. researchgate.net |

| Russet Burbank | Increased Yield / Improved Quality | Increased yield of U.S. #1 tubers and reduced malformed tubers with specific application timing. researchgate.netwindows.net |

| Shepody | Increased Yield | Positive yield response observed in some experiments. researchgate.net |

| Atlantic | No Significant Change | Did not show a significant yield increase in the same trials. researchgate.net |

| Ranger Russet | No Significant Change | No significant yield increase reported. researchgate.net |

| Fontane | No Significant Change | Internal quality was not influenced, though a slightly lower dry matter content was noted. nih.gov |

| Asterix | Potential for Phytotoxicity | Showed temporary bronze discoloration after application. nih.gov |

Alterations in Processing Quality (e.g., Reducing Sugar Accumulation, Fry Color)

For the potato processing industry, key quality parameters include the concentration of reducing sugars and the resulting fry color. High levels of reducing sugars can lead to dark, undesirable colors in fried products like chips and french fries. fwi.co.uk

Research into the effects of maleic hydrazide on these quality aspects has shown that it generally does not negatively impact processing quality and, in some cases, may improve it. researchgate.net Studies have found that tuber dry matter content and fry color were either similar to untreated potatoes or, in some instances, improved. researchgate.net

However, findings regarding its effect on reducing sugar content have been inconsistent. researchgate.net Some research indicates that maleic hydrazide has been reported to lower the concentration of reducing sugars in stored tubers, thereby improving fry color. researchgate.net Yet, other studies have found no consistent effect on sugar accumulation in certain potato cultivars like Kennebec and Norchip. wsu.edu The storage temperature plays a significant role, with higher temperatures promoting the production of reducing sugars. fwi.co.uk Maleic hydrazide's primary role in this context is as a sprout suppressant, which is crucial for potatoes stored at higher temperatures to maintain light fry color. windows.netfwi.co.uk

Interactive Table: Influence of Maleic Hydrazide on Potato Processing Quality

| Quality Parameter | Research Findings |

| Reducing Sugar Accumulation | Inconsistent results; some studies report a reduction, while others show no significant effect. researchgate.netwsu.edu |

| Fry Color | Generally maintained or improved. researchgate.net Lower reducing sugars due to sprout suppression at higher storage temperatures contribute to lighter fry color. windows.netfwi.co.uk |

| Tuber Dry Matter Content | Generally not negatively affected; some slight reductions noted in specific cultivars. researchgate.netnih.gov |

Environmental Fate and Ecological Impact Research of Maleic Hydrazide, Potassium Salt

Environmental Degradation Pathways and Kinetics

The dissipation of maleic hydrazide in the environment is influenced by both non-biological and biological processes. While biotic degradation is the primary driver, abiotic factors can contribute to a lesser extent. fao.org

Abiotic Transformation Processes (Photolysis, Hydrolysis)

Maleic hydrazide is recognized as being stable to hydrolysis. nih.gov However, it can undergo photochemical decomposition. nih.gov When aqueous solutions of maleic hydrazide are exposed to UV light greater than 290 nm in the presence of oxygen, they can be completely broken down after about 48 hours. nih.gov The calculated half-lives for the photolysis of aqueous solutions of the potassium salt of maleic hydrazide (KMH) were 58 days at pH 5 and 7, and 34 days at pH 9. fao.org In contrast, KMH was found to be stable to photolysis on sandy loam soil. fao.org

The primary volatile products resulting from this photolysis are nitric acid and formic acid, with yields of 12.5% and 7.5% respectively. nih.gov Studies involving photosensitizers like riboflavin (B1680620) have shown that reactive oxygen species (ROS), such as the superoxide (B77818) radical anion, hydrogen peroxide, and singlet molecular oxygen, are produced and contribute to the degradation of maleic hydrazide. nih.gov

Biotic Degradation in Terrestrial and Aquatic Compartments (Aerobic, Anaerobic)

The primary mechanism for the breakdown of maleic hydrazide in the environment is microbial degradation. inchem.org Both aerobic and anaerobic conditions contribute to its dissipation. fao.org In non-sterile soil, a significant decrease in maleic hydrazide concentration can be observed over a few weeks, primarily due to microbial activity. inchem.org For instance, in one study, an initial concentration of 100 mg/kg in non-sterile soil decreased to 5 mg/kg within three weeks. inchem.org

Under aerobic conditions, the half-life of maleic hydrazide in soil has been reported to be as short as 11 hours. fao.org The main degradation product is carbon dioxide (CO2). inchem.org Laboratory studies on sandy loam soil showed that approximately 50% of the applied 14C-labeled maleic hydrazide was released as CO2 within two weeks. inchem.org In aquatic environments, bacteria such as Pseudomonas aeruginosa have been shown to biodegrade maleic hydrazide, indicating its potential for breakdown in contaminated surface water and soil. nih.gov Conversely, the compound had a bacteriostatic effect on Bacillus subtilis. nih.gov The dissipation of maleic hydrazide can be influenced by its adsorption to soil particles, with degradation being slower in sterilized soil or when adsorbed to activated carbon.

Identification and Characterization of Environmental Transformation Products

During the degradation of maleic hydrazide, several intermediate products have been identified. In soil, maleic acid and maleimide (B117702) have been detected, although they are present in low proportions due to their further degradation to CO2. fao.orginchem.org Unidentified components have also been observed in soil extracts. fao.org

In aqueous photolysis studies of the potassium salt of maleic hydrazide, maleate (B1232345) was identified as the major degradation product. fao.org At a pH of 9, succinate (B1194679) was also identified as a degradation product. fao.org The complexity of the degradation pathway is highlighted by the difficulty in proposing a comprehensive metabolic pathway due to the small amounts of extractable 14C products from soil. inchem.org

Transport and Mobility in Soil and Water Systems

The movement of maleic hydrazide, potassium salt, through soil and its potential to enter water bodies are key aspects of its environmental risk profile.

Sorption-Desorption Dynamics in Diverse Soil Matrices

The adsorption of the potassium salt of maleic hydrazide to soil is generally low, suggesting a high potential for leaching. fao.org The Freundlich equation has been used to describe the adsorption and desorption characteristics in various soil types. fao.org

| Soil Type | Adsorption k value | Desorption k value |

| Wisconsin sand | 0.21 | 0.39 |

| Washington silt loam | 0.23 | 14.45 |

| Connecticut sandy loam | 2.61 | 2.97 |

| Texas sandy clay loam | 0.14 | 0.60 |

This interactive table provides Freundlich k values for the adsorption and desorption of the potassium salt of maleic hydrazide in different soil types. fao.org

The adsorption and desorption processes are influenced by factors such as the type of clay minerals and soil moisture. nih.gov While the diethanolamine (B148213) salt of maleic hydrazide is quite mobile, studies with the potassium salt have shown that a significant portion of the radioactivity can remain in the upper layers of the soil column after leaching. fao.orginchem.org For example, in a sandy loam column, only 4.9% of the applied radioactivity was leached, with most remaining in the top 15 cm. fao.org

Potential for Off-Site Movement and Surface Water Entry

Due to its mobility, especially in sandy soils, maleic hydrazide has the potential for runoff into surface water, particularly if heavy rainfall occurs shortly after application. epa.gov Conditions that favor runoff include poorly draining soils, wet soils with slopes, and areas with shallow groundwater or tile drainage systems that lead to surface water. epa.gov The EPA has mandated a surface water advisory on product labels to mitigate this risk. epa.gov Although it is not considered persistent in the environment and is unlikely to impact groundwater quality, its potential to contaminate surface waters remains a concern. epa.gov

Research on Non-Target Flora Responses and Environmental Perturbations

The impact of this compound, on non-target flora and the broader environment is another area of significant research. As a herbicide, it has the potential to affect plants other than the intended target species through mechanisms like spray drift and runoff.

Studies have shown that maleic hydrazide can pose a risk to non-target terrestrial and semi-aquatic plants. The sensitivity to the herbicide can vary between different plant types. For instance, some research suggests that monocotyledonous plants may be more sensitive than dicotyledonous plants.

One study investigated the effect of maleic hydrazide on the parasitic plant Phelipanche aegyptiaca (Egyptian broomrape) in tomato cultivation. The research demonstrated that maleic hydrazide was a potent inhibitor of the early stages of parasitism, including attachment and tubercle formation. This highlights the compound's ability to disrupt the development of certain non-target plant species.

The ecotoxicological effects on aquatic flora have also been evaluated. For the potassium salt of maleic hydrazide, the EC50 (the concentration causing a 50% effect) for the aquatic plant Lemna gibba has been determined to be greater than 111 mg/L, indicating low toxicity to this species. fao.org

The following table presents a summary of the ecotoxicological data for this compound, on selected non-target flora.

Metabolic Pathways and Conjugation Studies of Maleic Hydrazide, Potassium Salt

Plant Metabolic Fate and Detoxification Mechanisms

Once absorbed by a plant, maleic hydrazide undergoes several metabolic processes that lead to its detoxification and sequestration. These mechanisms primarily involve conjugation with endogenous molecules and the formation of bound residues within the plant's cellular structure. After application to foliage, maleic hydrazide is readily translocated within the plant to meristematic tissues, with mobility observed in both the phloem and xylem frontiersin.orgcoresta.org.

Glucoside Conjugation and Sequestration

A primary detoxification pathway for maleic hydrazide in plants is conjugation with glucose to form glucosides coresta.orgunl.edu. This process increases the water solubility of the compound, which can reduce its mobility and biological activity unl.edu. Studies have identified the formation of both N-β-D-glucoside and O-β-D-glucoside conjugates of maleic hydrazide in tobacco plants coresta.org. These conjugated forms are considered part of a detoxification mechanism, as they are not believed to participate in the physiological responses attributed to the parent compound coresta.org. The formation of these conjugates contributes to a decrease in the levels of free maleic hydrazide over time, particularly after harvesting and during curing and storage coresta.org.

Research using sterile cell suspension cultures from various plant species has demonstrated the conversion of maleic hydrazide to its O-β-D-glucoside. The efficiency of this conversion varies among different plant species. The involvement of a glucosyltransferase enzyme in this conjugation reaction has been demonstrated in vitro researchgate.net.

Table 1: Conversion of Maleic Hydrazide to its O-β-D-Glucoside in Various Plant Cell Cultures

| Plant Species | Yield of O-β-D-Glucoside (%) | Reference |

|---|---|---|

| Soybean | 15.0 | researchgate.net |

| Tobacco | 9.0 | researchgate.net |

| Maize | 5.1 | researchgate.net |

| Wheat | 2.2 | researchgate.net |

Biotransformation and Excretion in Model Biological Systems (Limited to environmental/residue context)

The study of maleic hydrazide's biotransformation and excretion in animal models is essential for assessing potential risks associated with dietary exposure from treated crops.

Absorption, Distribution, and Elimination in Animal Models

Studies in animal models indicate that the absorption, distribution, and elimination of maleic hydrazide can vary depending on the species and the route of administration.

In a study involving a lactating goat dosed orally with radiolabeled maleic hydrazide, the majority of the administered radioactivity was excreted in the urine fao.org. The concentration of radiolabeled compounds in milk reached a plateau after a few days of administration and then decreased after the final dose fao.org. Tissue analysis revealed the highest concentrations of radioactivity in the kidneys and liver, although the total amount recovered from all tissues was a very small fraction of the total dose administered fao.org.

Topical application studies in rabbits showed that maleic hydrazide can be absorbed through the skin, with subsequent excretion primarily in the urine fao.org. The total absorption was calculated to be between 26% and 40% of the applied dose in male and female rabbits, respectively fao.org.

Table 2: Mean Excretion of Radioactivity in Rabbits After Topical Application of [¹⁴C]maleic hydrazide

| Sex | Excretion Route | Mean % of Applied Dose | Reference |

|---|---|---|---|

| Male | Urine | 26 | fao.org |

| Faeces | <0.2 | ||

| Female | Urine | 40 | fao.org |

| Faeces | <0.2 |

Metabolite Identification in Excreta and Tissues

In animal systems, maleic hydrazide appears to be largely excreted without significant metabolism. In studies with both goats and rabbits, the major radioactive component found in the urine was unchanged maleic hydrazide fao.org. In rabbits, this accounted for 88% to 96.5% of the urinary radioactivity fao.org.

A minor metabolite was tentatively identified in the urine of rabbits as a sulfate (B86663) conjugate of maleic hydrazide fao.org. In the feces of these animals, at least two components were present, possibly being unchanged maleic hydrazide and fumaric acid, although poor chromatography prevented definitive identification fao.org. In the study with the lactating goat, while unchanged maleic hydrazide was the primary component in urine, the nature of the small amounts of radioactivity in tissues like the liver and kidney was not fully characterized fao.org.

Advanced Analytical Methodologies for Maleic Hydrazide, Potassium Salt Research

Chromatographic Techniques for Active Ingredient and Metabolite Quantification

Chromatography, particularly liquid chromatography, is a cornerstone for the direct analysis of maleic hydrazide, circumventing the need for derivatization that is often required in gas chromatography. coresta.org

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Principles

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted technique for the determination of maleic hydrazide residues in a variety of matrices, including agricultural products and environmental samples. lawdata.com.twnih.gov The potassium salt of maleic hydrazide is water-soluble, facilitating its analysis in aqueous solutions. oup.comnih.gov

A collaborative study involving fourteen laboratories successfully utilized reversed-phase HPLC with an ion-pairing eluting solution and UV detection at 254 nm to assay maleic hydrazide in technical and formulated products. nih.gov In this method, sulfanilic acid was employed as an internal standard. nih.gov For technical grade maleic hydrazide and analytical standards, a small amount of 1 M potassium hydroxide (B78521) (KOH) is added to form the more water-soluble potassium salt. oup.comnih.gov

Different detection principles can be coupled with HPLC for enhanced sensitivity and selectivity. UV detection is common, with a wavelength of 303 nm being effective for the analysis of maleic hydrazide in agricultural products. nih.gov Another powerful approach involves the use of a fluorescence detector, which has been successfully applied to quantify maleic hydrazide residues in potatoes. lawdata.com.twresearchgate.net Furthermore, electrochemical detection offers a sensitive option for analyzing maleic hydrazide in soil and water samples. epa.govepa.gov

The choice of the stationary phase is also critical. A C8 column has been used with an ion-pairing eluting solution for the analysis of formulated products. oup.comnih.gov For the analysis of agricultural products, a ZORBAX SB-Aq column with a mobile phase of acetonitrile-water-phosphoric acid has proven effective. nih.gov A Newcrom R1 reverse-phase column is also suitable, using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Table 1: HPLC Methods for Maleic Hydrazide Analysis

| Matrix | Column | Mobile Phase | Detector | Reference |

| Technical & Formulated Products | C8 | Ion-pairing eluting solution | UV (254 nm) | oup.comnih.gov |

| Agricultural Products | ZORBAX SB-Aq | Acetonitrile-water-phosphoric acid (5:95:0.01) | UV (303 nm) | nih.gov |

| Potatoes | Not specified | Not specified | Fluorescence | lawdata.com.twresearchgate.net |

| Water | Not specified | Formic acid in water (pH 3.2) | Electrochemical | epa.gov |

| Soil | Reverse Phase | Methanol (B129727):water (50:50 v/v) | Electrochemical | epa.govepa.gov |

| General | Newcrom R1 | Acetonitrile, water, and phosphoric acid | MS-compatible (formic acid) | sielc.com |

Hyphenated Mass Spectrometry Approaches (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of maleic hydrazide and its metabolites, even at low concentrations. lcms.cz This technique is particularly valuable for analyzing complex food matrices. eurl-pesticides.eu

A hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method has been developed for the simultaneous determination of maleic hydrazide and its two glucoside metabolites in tobacco leaves. nih.gov This method demonstrated good linearity and recoveries, with limits of detection as low as 0.3 mg/kg for the metabolites. nih.gov

For the analysis of a broad range of highly polar pesticides, including maleic hydrazide, in their underivatized state, LC-MS/MS methods have been developed using a triple quadrupole mass spectrometer. lcms.cz These multi-residue methods are crucial for high-throughput laboratories monitoring for pesticide residues in food. lcms.cz In such methods, isotopically labeled internal standards, like maleic hydrazide-d2, are often used to compensate for matrix effects and ensure accurate quantification. eurl-pesticides.eu

The QuPPe (Quick Polar Pesticides) extraction method is commonly employed for sample preparation prior to LC-MS/MS analysis of polar pesticides in various food commodities.

Spectroscopic and Spectrometric Characterization of Transformation Products

Understanding the transformation of maleic hydrazide in the environment and in biological systems is crucial. Spectroscopic and spectrometric techniques are indispensable for the identification and characterization of its degradation and metabolic products.

In plants, maleic hydrazide can be metabolized to form various compounds, including its β-D-glucoside. lawdata.com.tw It can also be degraded into acids such as succinic, fumaric, and maleic acid. lawdata.com.tw In the presence of oxygen, photolysis can lead to the formation of succinic and maleic acid, while in the absence of oxygen, succinic acid is a product. nih.gov Photolysis of the potassium salt of maleic hydrazide in aqueous solutions primarily yields maleate (B1232345). fao.org

Mass spectrometry, particularly when coupled with chromatographic separation, is a powerful tool for elucidating the structure of these transformation products. For instance, the mass spectrum of maleic hydrazide obtained through electron ionization shows characteristic fragmentation patterns that can be used for its identification. nist.gov The molecular ion (m/z 112) and its fragments can be monitored. lawdata.com.tw In one study, the derivatized molecular ion of maleic hydrazide was observed at m/z 140, which was the base peak. lawdata.com.tw

Development and Validation of Sample Preparation Procedures

Effective sample preparation is a critical step in the analytical workflow, especially for complex matrices, to ensure the accurate quantification of maleic hydrazide and its derivatives.

Extraction Protocols for Complex Plant and Environmental Matrices

The extraction of maleic hydrazide from various matrices requires tailored protocols to achieve high recovery rates. For plant materials like tobacco, organic solvents such as methanol or a mixture of methanol and water can be used to extract free maleic hydrazide and its glucoside conjugates. coresta.org However, for bound residues, more aggressive extraction conditions may be necessary. coresta.org

For potatoes, a methanol extraction followed by cleanup using a strong cation exchange (SCX) solid-phase extraction (SPE) cartridge has been shown to be effective, with recoveries ranging from 87.8% to 95.7%. lawdata.com.twresearchgate.net In another method for agricultural products, extraction with water followed by purification on an ACCUCAT Bond Elut extraction cartridge yielded high recoveries. nih.gov

For environmental samples, a methanol-water (50:50 v/v) mixture is used to extract maleic hydrazide from soil. epa.govepa.gov For water samples, a method involving basification with potassium hydroxide to form the potassium salt, followed by extraction with methylene (B1212753) chloride to remove interferences, and subsequent analysis of the aqueous phase has been developed. epa.gov

A recent development for food samples like potatoes and carrots involves the use of magnetic molecularly imprinted polymers (MagMIPs) for rapid and selective extraction, achieving recoveries between 79% and 96%. nih.gov

Table 2: Extraction Protocols for Maleic Hydrazide

| Matrix | Extraction Solvent/Method | Cleanup | Reference |

| Tobacco | Methanol or Methanol/water (70:30, v/v) | - | coresta.org |

| Potatoes | Methanol | SCX SPE cartridge | lawdata.com.twresearchgate.net |

| Agricultural Products | Water | ACCUCAT Bond Elut cartridge | nih.gov |

| Soil | Methanol/water (50:50, v/v) | - | epa.govepa.gov |

| Water | Basification with KOH, Methylene chloride extraction | - | epa.gov |

| Potatoes, Carrots | Magnetic Molecularly Imprinted Polymers (MagMIPs) | - | nih.gov |

| Potato Crisps | Not specified | HPLC-UV and HPLC-APCI-MS | nih.gov |

| Foods of Plant Origin | Acidified Methanol | Filtration | eurl-pesticides.eu |

Derivatization and Hydrolysis Techniques for Conjugated Forms

In some analytical methods, particularly for gas chromatography, derivatization is a necessary step. lawdata.com.tw For instance, maleic hydrazide can be derivatized with dimethyl sulphate for analysis by a nitrogen-phosphorous detector. lawdata.com.tw Another approach involves converting maleic hydrazide to a volatile Diels-Alder adduct for determination by electron capture detection. lawdata.com.tw While derivatization with hydrazine-based reagents can enhance ionization efficiency and sensitivity in LC-MS/MS analysis of other compounds, direct analysis of maleic hydrazide is often preferred in liquid chromatography. coresta.orgnih.gov

For the analysis of conjugated forms of maleic hydrazide, such as its glucoside metabolites, a hydrolysis step is often required to release the parent compound. coresta.org The enzyme β-glucosidase can be used to hydrolyze the MH-O-β-glucoside, but it is not effective on the MH-N-β-glucoside. coresta.org Acid hydrolysis, for instance, by heating with hydrochloric acid, can also be employed to release maleic hydrazide from its conjugates. fao.org In animal products, where maleic hydrazide can exist as glucuronide and sulfate (B86663) conjugates, acid hydrolysis is also a viable method for releasing the parent compound for analysis. fao.org

Inter-laboratory Collaborative Studies and Method Performance Evaluation

The reliability and consistency of analytical methods for Maleic Hydrazide, Potassium Salt are critically assessed through inter-laboratory collaborative studies. These studies are essential for method validation, providing a robust evaluation of a method's performance across multiple laboratories, which is a prerequisite for its adoption as a standard or official method.

A significant collaborative study was conducted by AOAC International to evaluate a reversed-phase liquid chromatography (LC) method for the determination of maleic hydrazide in technical and formulated products. researchgate.netresearchgate.netnih.gov In this study, fourteen laboratories participated in the analysis of six different samples, with maleic hydrazide concentrations ranging from 16% (expressed as the potassium salt) to 98% in the technical material. researchgate.netresearchgate.netnih.gov For the analysis of technical maleic hydrazide, a small amount of 1 M potassium hydroxide was added to create the water-soluble potassium salt of the analyte. researchgate.netresearchgate.net The method involved extracting the test samples and standards with water containing sulfanilic acid as an internal standard, followed by analysis on a C8 column with an ion-pairing eluting solution and UV detection at 254 nm. researchgate.netresearchgate.netnih.gov

The performance of the method was evaluated based on its repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). The statistical analysis of the data from eleven laboratories that followed a specific protocol of weighing each test sample twice with a single analysis yielded repeatability relative standard deviations (RSDr) ranging from 0.07% to 1.39% and reproducibility relative standard deviations (RSDR) from 0.22% to 1.39%. researchgate.netnih.gov A second analysis that included all fourteen laboratories, using a Youden pair approach, showed RSDr values from 0.09% to 0.86% and RSDR values from 0.22% to 1.31%. researchgate.netnih.gov These results demonstrate the method's robustness and suitability for accurately determining the maleic hydrazide content in various formulations.

Table 1: Performance of the Reversed-Phase LC Method for Maleic Hydrazide

| Parameter | Analysis 1 (11 Labs) | Analysis 2 (14 Labs) |

|---|---|---|

| Repeatability (RSDr) | 0.07 - 1.39% | 0.09 - 0.86% |

| Reproducibility (RSDR) | 0.22 - 1.39% | 0.22 - 1.31% |

Another critical aspect of method performance evaluation is the determination of impurities, such as hydrazine (B178648), in maleic hydrazide technical and formulated products. A collaborative study involving twelve laboratories was conducted to validate a gas chromatography (GC) method with electron capture detection for hydrazine analysis. nih.govresearchgate.net The samples included technical maleic hydrazide and two formulated products: a liquid concentrate and a soluble granule, with hydrazine content ranging from 0.03 ppm to 0.26 ppm. nih.govresearchgate.net The method involves dissolving the sample in an aqueous solution, precipitating the maleic hydrazide by acidification, and then derivatizing the remaining hydrazine with pentafluorobenzaldehyde (B1199891) (PFB) to form pentafluorobenzaldehyde azine (PFBA). nih.govresearchgate.net The PFBA is then extracted with hexane (B92381) and analyzed by GC. nih.govresearchgate.net

The statistical analysis of the data from this collaborative study demonstrated an average relative repeatability of 5.34% and an average relative reproducibility of 27.99%. nih.govresearchgate.net These findings indicate that while the method is suitable for determining trace levels of hydrazine, there is a higher degree of variability between laboratories.

Table 2: Performance of the GC Method for Hydrazine Determination in Maleic Hydrazide Products

| Parameter | Value |

|---|---|

| Average Relative Repeatability | 5.34% |

| Average Relative Reproducibility | 27.99% |

In addition to these formal collaborative studies, other research has focused on validating analytical methods for maleic hydrazide residues in various matrices. For instance, a study on the determination of maleic hydrazide residues in tobacco and vegetables reported a mean relative standard deviation of 3% for samples containing 1–28 ppm of maleic hydrazide, suggesting good precision for the analytical procedure. oup.com Similarly, a method for determining maleic hydrazide residues in onions using HPLC with UV detection showed recoveries ranging from 89% to 103% for spiked samples. researchgate.net

The Food and Agriculture Organization (FAO) has also noted that the analytical method for determining maleic hydrazide is part of a collaborative study by AOAC International. fao.org The adoption of such methods by international bodies like AOAC and the Collaborative International Pesticides Analytical Council (CIPAC) is contingent upon the successful outcome of these inter-laboratory evaluations, which ultimately ensures that the methods are suitable for regulatory and quality control purposes. fao.org

Regulatory Science and Policy Research Associated with Maleic Hydrazide, Potassium Salt

Scientific Basis for International and National Regulatory Decisions

Regulatory decisions regarding maleic hydrazide, potassium salt, are founded on comprehensive evaluations of its toxicological and environmental profile. In the United States, the Environmental Protection Agency (EPA) conducted a Reregistration Eligibility Decision (RED) for maleic hydrazide and its potassium salt, concluding that with specific risk mitigation measures, these products are eligible for reregistration. epa.govregulations.gov The EPA's assessment determined that the uses of maleic hydrazide and its potassium salt, as currently registered, will not pose unreasonable risks to human health or the environment. epa.govepa.gov Key to this decision was the evaluation of numerous scientific studies covering human health and environmental effects. regulations.govepa.gov

Similarly, Health Canada's Pest Management Regulatory Agency (PMRA) granted continued registration for products containing maleic hydrazide after a thorough re-evaluation. publications.gc.ca Their decision was based on available scientific information which indicated that the product does not present unacceptable risks when used according to the label directions. publications.gc.ca Both the US EPA and Health Canada have mandated risk-reduction measures, particularly to protect workers and the environment. publications.gc.ca

In the European Union, the approval of maleic hydrazide was renewed under Regulation (EC) No 1107/2009, with new regulatory requirements. potatobusiness.comlegislation.gov.ukeuropa.eu The European Food Safety Authority (EFSA) conducted a peer review of the risk assessment, which formed the basis for the renewal of approval. nih.gov A significant aspect of the EU's recent decision is the restriction on feeding treated crops to livestock, a measure stemming from a data gap concerning a potential metabolite. potatobusiness.compotatobusiness.com

A central theme across these regulatory bodies is the concern over hydrazine (B178648), a potential impurity in maleic hydrazide formulations. epa.govcoresta.orgpic.int Early studies had suggested that the oncogenic activity observed in some tests was due to hydrazine impurities rather than maleic hydrazide itself. coresta.org Consequently, regulatory agencies have established strict limits on the hydrazine content in technical grade maleic hydrazide products. epa.govpic.int

The scientific data underpinning these decisions are extensive and include studies on:

Toxicology: Acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. epa.govpic.intfao.org

Environmental Fate: Mobility, persistence, and degradation in soil and water. epa.govregulations.govepa.gov

Ecotoxicology: Effects on non-target organisms such as birds, fish, invertebrates, and plants. epa.govregulations.gov

Research Underpinning Maximum Residue Limit (MRL) Establishment

The establishment of Maximum Residue Limits (MRLs) for maleic hydrazide in agricultural commodities is a critical component of ensuring food safety. MRLs are based on data from supervised field trials that reflect the highest permitted application rates under Good Agricultural Practices (GAP). fao.org These trials determine the expected residue levels in crops at the time of harvest.

The research supporting MRLs involves:

Residue Trials: Conducting field studies on various crops like potatoes and onions to measure the concentration of maleic hydrazide residues after application. inchem.orgagrii.co.uk

Analytical Methods: Developing and validating robust analytical methods to accurately quantify maleic hydrazide residues in different food matrices. fao.orgrsc.orgconicet.gov.ar

Metabolism Studies: Investigating how plants absorb, distribute, and metabolize maleic hydrazide to identify the nature of the residue. coresta.orginchem.orginchem.org Studies have shown that maleic hydrazide can exist in both "free" and "bound" forms within the plant, including as a glucoside conjugate. coresta.orginchem.org

The following table provides an overview of MRLs for maleic hydrazide in select commodities across different regulatory jurisdictions.

Interactive Table: Maximum Residue Limits (MRLs) for Maleic Hydrazide

| Commodity | US MRL (ppm) | Canadian MRL (ppm) | Codex MRL (mg/kg) |

| Onions | 15 regulations.gov | 15 regulations.gov | 15 regulations.gov |

| Potatoes | 50 regulations.gov | 50 regulations.gov | 50 regulations.gov |

Research has also focused on factors that can influence residue levels, such as application timing and environmental conditions. agrii.co.ukresearchgate.net For instance, studies have shown that applying maleic hydrazide when plants are well-hydrated and under conditions of high humidity can lead to increased absorption and higher residue concentrations in tubers. agrii.co.uk

Methodologies for Impurity Profiling and Control (e.g., Hydrazine Content)

The control of impurities, particularly hydrazine, in maleic hydrazide products is a significant regulatory focus due to the toxicological concerns associated with hydrazine. epa.govcoresta.orgpic.int Regulatory bodies like the US EPA and the European Commission have set stringent limits for hydrazine in technical grade maleic hydrazide. epa.goveuropa.eu

The methodologies for impurity profiling and control include:

Manufacturing Process Control: Implementing and monitoring manufacturing processes to minimize the formation of hydrazine. europa.eu

Analytical Methods for Hydrazine Detection: Developing and validating sensitive analytical methods to quantify trace levels of hydrazine in maleic hydrazide formulations. A common approach involves gas chromatography (GC) with electron capture detection (ECD) after derivatization of hydrazine. researchgate.net Other methods include derivatization followed by high-performance liquid chromatography (HPLC) or GC-mass spectrometry (GC-MS). d-nb.info

Specification Setting: Establishing clear specifications for the maximum allowable level of hydrazine in the technical material. fao.orgeuropa.eu For example, the European Commission stipulated a maximum level of 1 mg/kg of hydrazine in the technical material, to be lowered to 0.028 mg/kg. europa.eu The US EPA has set an upper limit of 15 ppm for hydrazine. regulations.govepa.govregulations.gov

The development of these analytical methods is crucial for both manufacturers to ensure compliance and for regulatory agencies to enforce the set limits. Collaborative studies are often conducted to validate these methods across multiple laboratories. researchgate.net

Examination of Environmental Risk Assessment Frameworks

The environmental risk assessment for this compound, evaluates its potential impact on the environment, considering its fate and effects on non-target organisms. regulations.gov This assessment is a cornerstone of the regulatory decision-making process. epa.govpublications.gc.ca

Key components of the environmental risk assessment framework include:

Environmental Fate and Transport: Studies on the mobility, persistence, and degradation of maleic hydrazide in soil and aquatic environments are conducted. regulations.govepa.gov Maleic hydrazide is known to be mobile in soil but not highly persistent. epa.govepa.gov It degrades in soil with a half-life that can vary depending on soil type and conditions. regulations.govepa.gov Photodegradation in soil is generally slow. fao.orgregulations.gov

Ecotoxicity Studies: The effects of maleic hydrazide on a range of non-target organisms are assessed. This includes acute and chronic toxicity to birds, mammals, fish, aquatic invertebrates, and honeybees. epa.govpic.intregulations.gov Maleic hydrazide is generally considered to have low acute toxicity to these organisms. epa.govregulations.gov However, it can pose a risk to non-target terrestrial and semi-aquatic plants due to runoff and spray drift. epa.govregulations.gov

Risk Characterization: The potential for adverse effects is evaluated by comparing predicted environmental concentrations (PECs) with the toxicological endpoints (e.g., LC50, NOEC) from ecotoxicity studies. regulations.gov If the risk quotient (PEC/endpoint) exceeds a level of concern, risk mitigation measures are implemented. epa.govregulations.gov

Risk Mitigation Measures: To minimize environmental exposure, regulatory agencies may require specific label instructions, such as buffer zones, limitations on the number of applications, and spray drift management advisories. epa.gov For instance, the EPA has limited the number of applications to one per year for certain uses to protect non-target plants. epa.gov

The following table summarizes key environmental fate properties of maleic hydrazide.

Interactive Table: Environmental Fate Properties of Maleic Hydrazide

| Property | Value/Characteristic | Source |

| Water Solubility | 6,000 mg/L | epa.gov |

| Vapor Pressure | Very low (7.5 x 10-8 mm Hg at 25°C) | regulations.govepa.gov |

| Soil Aerobic Metabolism Half-life | Approximately 24 hours in loamy sand soil | regulations.gov |

| Soil Photodegradation | Stable on sandy loam soil | regulations.gov |

| Mobility in Soil | Mobile, especially in sandy soils | epa.govepa.gov |

Q & A

Q. How does maleic hydrazide, potassium salt (MH-K) influence vegetative vs. reproductive growth in plants?

MH-K exhibits dose-dependent effects: higher concentrations (e.g., 1500 ppm) suppress vegetative growth by inhibiting gibberellin synthesis and cell elongation, reducing plant height and leaf count. Conversely, it promotes reproductive growth by redirecting resources to flower development, increasing fresh/dry flower weight. Experimental designs using chrysanthemums showed that 200 mg K pot⁻¹ combined with 1500 ppm MH-K optimized flower quality while minimizing vegetative growth .

Q. What experimental designs are optimal for studying MH-K's effects on plant morphology?

Use randomized complete block designs (RCBD) with factorial arrangements to test interactions between MH-K and nutrients like potassium. For example:

- Variables : Potassium levels (0–300 mg pot⁻¹) and MH-K concentrations (0–1500 ppm).

- Parameters : Days to flowering, plant height, leaf count, fresh/dry flower weight.

- Analysis : ANOVA and LSD post-hoc tests (e.g., LSD = 5.77 at 1% significance for flowering time). Soil pre-analysis (pH, EC, potassium content) ensures uniformity .

Advanced Research Questions

Q. How can contradictions in MH-K's impact on flowering time across species be resolved?

MH-K delays flowering in chrysanthemums (131.49 days at 1500 ppm vs. 112.89 days in controls) by inhibiting gibberellic acid , but accelerates ripening in sapota. Key factors include:

Q. What molecular mechanisms underlie MH-K's growth inhibition?

MH-K disrupts mitosis by binding to sulfhydryl (-SH) groups in proteins, inhibiting cell division. It also suppresses auxin and gibberellin pathways, reducing cell elongation. High-pressure Raman/X-ray studies reveal polymorphic structural changes in MH-K crystals under stress, altering hydrogen bonding and bioavailability .

Q. How does MH-K interact with potassium in regulating plant physiology?

Potassium (200 mg pot⁻¹) enhances MH-K's flower-promoting effects by improving phosphorus availability and carbohydrate translocation. However, excess potassium (>300 mg pot⁻¹) causes toxicity, reducing leaf count. Synergistic effects are evident in chrysanthemums, where 200 mg K + 1500 ppm MH-K increased fresh flower weight by 54.20 g vs. 13.00 g in controls .

Methodological & Safety Questions

Q. What are the best practices for quantifying MH-K residues in plant tissues?

- Liquid Chromatography (LC) : Use reversed-phase LC with sulfanilic acid as an internal standard. Extract samples in 1 M KOH for solubility. Validate with collaborative studies (RSD <1.39% for reproducibility) .

- Electrochemical Detection : Palladium-dispersed carbon paste electrodes enable flow injection analysis with a detection limit of 1.4×10⁻⁸ mol L⁻¹ at 700 mV (pH 7.0) .

Q. What are the genotoxic risks of MH-K, and how are they assessed?

MH-K induces chromosomal aberrations in Allium cepa root cells (dose-dependent) and local sarcomas in rodent studies. Use:

- Allium cepa assay : Compare mitotic indices and chromosome breaks across laboratories.

- In vitro models : Assess cytotoxicity in mammalian cell cultures. Conflicting results (e.g., DEHP interactions) highlight the need for standardized protocols .

Data Contradiction & Analysis

Q. How to interpret conflicting results on MH-K's role in apical dominance?

In chrysanthemums, MH-K reduces apical dominance by suppressing auxin, increasing lateral branching. However, in tobacco, MH-K primarily inhibits sucker growth. Differences arise from:

- Tissue-specific uptake : Systemic translocation varies by species.

- Hormonal crosstalk : Auxin-gibberellin balance dictates apical vs. lateral growth .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.